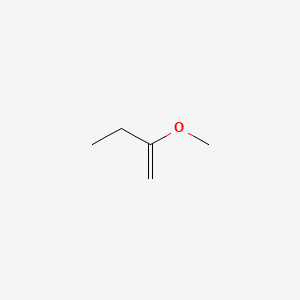

2-Methoxy-1-butene

描述

Structure

3D Structure

属性

CAS 编号 |

25022-43-9 |

|---|---|

分子式 |

C5H10O |

分子量 |

86.13 g/mol |

IUPAC 名称 |

2-methoxybut-1-ene |

InChI |

InChI=1S/C5H10O/c1-4-5(2)6-3/h2,4H2,1,3H3 |

InChI 键 |

TXTDTCYVDJMLRP-UHFFFAOYSA-N |

规范 SMILES |

CCC(=C)OC |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 1 Butene and Its Stereoisomers

Catalytic Pathways for Selective Formation of 2-Methoxy-1-butene

The regioselective and stereoselective synthesis of this compound is crucial for its application as a building block in more complex molecules. Various catalytic systems have been developed to control the outcome of its synthesis.

Heterogeneous Catalysis in Enol Ether Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability. In the context of enol ether synthesis, solid acid catalysts and supported metal catalysts have shown promise. For instance, ZSM-5 sodium-type aluminosilicate (B74896) molecular sieves have been utilized to catalyze the isomerization of linear pentenes to branched isomers like 2-methyl-1-butene (B49056), a potential precursor for this compound. This initial isomerization is typically carried out at high temperatures (400–500°C) and atmospheric pressure. The high silica-alumina ratio of ZSM-5 helps to minimize coking and prolong catalyst life.

Subsequent methoxylation can be achieved using macroporous strong-acid cation-exchange resins. These resins can also facilitate further isomerization to other butene isomers. Another approach involves the use of tungstate (B81510) exchanged on takovite as a heterogeneous catalyst for the oxidative halogenation of cyclic enol ethers, a reaction that highlights the utility of such catalysts in functionalizing enol ether frameworks. kuleuven.be

Homogeneous Catalysis for Regiochemical Control

Homogeneous catalysts, while more challenging to separate from the reaction mixture, often provide superior activity and selectivity. Transition metal complexes are commonly employed for the synthesis of enol ethers. For example, the reaction of cis-2-butene (B86535) with methanol (B129727) in the presence of transition metal complexes can lead to the formation of 1-methoxy-2-butene, an isomer of the target compound. vulcanchem.com The regioselectivity of such reactions is highly dependent on the nature of the catalyst and the reaction conditions.

Cationic ruthenium-hydride complexes, such as [(η6-C6H6)(PCy3)(CO)RuH]+BF4−, have demonstrated high regioselectivity in ethylene (B1197577) dimerization to produce 2-butenes with greater than 95% selectivity. nih.gov While not directly a synthesis of this compound, this demonstrates the potential of homogeneous catalysts to control the formation of specific butene isomers which could then be functionalized. The telomerization of 1,3-butadiene (B125203) with methanol, catalyzed by palladium complexes with phosphine (B1218219) ligands, is another relevant example, yielding 1-methoxy-2,7-octadiene. rsc.org The regioselectivity between linear and branched products in this reaction is significantly influenced by the phosphine ligand used. rsc.org

Organocatalytic Approaches to this compound

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral phosphoric acids (CPAs) have been successfully used as catalysts for the regioselective acetalization of diols with enol ethers like 2-methoxypropene (B42093). chemrxiv.org This demonstrates the ability of organocatalysts to control reactions involving enol ethers. While a direct organocatalytic synthesis of this compound is not widely reported, the principles of enamine and iminium ion catalysis, which are central to organocatalysis, could potentially be applied. For example, the enantioselective organocatalytic Diels-Alder/amine cyclization has been used to construct complex molecular frameworks, showcasing the power of this approach. researchgate.net

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of this compound and other fine chemicals.

Solvent-Free and Atom-Economical Methodologies

Solvent-free reactions are a key aspect of green chemistry, as they reduce waste and simplify purification processes. thieme-connect.com A mild, solvent-free procedure for the synthesis of silyl (B83357) enol ethers has been developed using a solid-supported base and a silylating agent. thieme-connect.com This approach highlights the potential for developing similar solvent-free methods for this compound.

Atom economy is another fundamental concept in green chemistry, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.orgscranton.eduprimescholars.com Addition reactions are inherently atom-economical. primescholars.com The synthesis of this compound via the addition of methanol to butyne would be a 100% atom-economical process. In contrast, substitution or elimination reactions often generate byproducts, leading to lower atom economy. libretexts.org Maximizing atom economy is a key goal in designing greener synthetic routes. um-palembang.ac.id

Renewable Feedstock Utilization in Synthesis

The use of renewable feedstocks is a cornerstone of sustainable chemistry. ieabioenergy.com Bio-ethanol, derived from the fermentation of biomass such as sugarcane, corn, and wood waste, can be dehydrated to produce ethylene, a key building block for various chemicals. acs.orggoogle.com This renewable ethylene can then be used to produce butenes through dimerization reactions. google.com Similarly, isobutanol, also obtainable from biomass, can be dehydrated to produce butenes. google.com The use of such bio-based butenes as a starting material for the synthesis of this compound would significantly improve the sustainability of the process. Another potential renewable feedstock is glycerol, a byproduct of biodiesel production, which can be converted into various platform chemicals. abiosus.org Research is ongoing to develop catalytic routes from these renewable platform molecules to a wide range of valuable chemicals, including the precursors for this compound. ieabioenergy.comresearchgate.net

Chemo- and Stereoselective Syntheses of this compound Derivatives

The precise control over chemical and spatial arrangements in molecules is a cornerstone of modern synthetic chemistry. For this compound derivatives, achieving high levels of chemo- and stereoselectivity is crucial for their application in complex molecule synthesis.

A notable example of stereoselective synthesis involves the asymmetric hydroboration of the isomers (E)- and (Z)-2-methoxy-2-butene. Using (–)-diisopinocampheylborane at -25°C in THF, followed by oxidation, this method yields (–)-[2R,3R]- and (+)-[2R,3S]-3-methoxy-2-butanols with high enantiomeric excess (>97% and 90% ee, respectively). researchgate.net These products can be further converted to valuable chiral diols. researchgate.net This demonstrates a powerful strategy for accessing stereochemically defined precursors to this compound derivatives.

Palladium-catalyzed reactions have also emerged as a powerful tool. For instance, the arylation of the tetrahydropyranyl (THP) derivative of (Z)-2-butene-1,4-diol with arenediazonium tetrafluoroborates in the presence of a palladium acetate (B1210297) catalyst proceeds under mild conditions to yield 4-aryl-2-methoxytetrahydrofurans. organic-chemistry.orgresearchgate.net This reaction exhibits broad functional group tolerance. organic-chemistry.orgresearchgate.net

Furthermore, the stereoselective synthesis of 2-alkoxy-3-alkyl(aryl)thiobuta-1,3-dienes has been achieved through Negishi coupling, reacting vinyl bromides with vinyl zinc chloride. nih.gov This method's stereoselectivity is dictated by the stereochemistry of the starting materials, offering a predictable route to specific isomers. nih.gov

Another approach involves the chromium(II)-mediated reduction of 1,1,1-trichloroalkanes, which stereoselectively produces (Z)-1-chloro-2-substituted-1-alkenes in high yields at room temperature. researchgate.net These chloro-derivatives serve as valuable precursors for the synthesis of (Z)-1-chloro-2-alkoxy-1-alkenes. researchgate.net

The following table summarizes selected chemo- and stereoselective synthetic methods for derivatives related to this compound.

| Method | Starting Material | Reagents | Product | Key Feature |

| Asymmetric Hydroboration | (E)- or (Z)-2-methoxy-2-butene | (–)-diisopinocampheylborane, H₂O₂/NaOH | (–)-[2R,3R]- or (+)-[2R,3S]-3-methoxy-2-butanol | High enantioselectivity (>90% ee) researchgate.net |

| Palladium-Catalyzed Arylation | THP-protected (Z)-2-butene-1,4-diol | Arenediazonium tetrafluoroborates, Pd(OAc)₂ | 4-Aryl-2-methoxytetrahydrofurans | Good yields and functional group tolerance organic-chemistry.orgresearchgate.net |

| Negishi Coupling | Vinyl bromide, Vinyl zinc chloride | Palladium catalyst | 2-Alkoxy-3-alkyl(aryl)thiobuta-1,3-diene | Stereospecific, based on substrate geometry nih.gov |

| CrCl₂ Reduction | 1,1,1-Trichloroalkane | CrCl₂ | (Z)-1-Chloro-2-substituted-1-alkene | High (Z)-stereoselectivity researchgate.net |

Flow Chemistry and Microreactor Applications in this compound Production

Flow chemistry and microreactor technology offer significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and potential for automation and scalability. These benefits are being increasingly applied to the production and polymerization of vinyl ethers like this compound.

Cationic polymerization of vinyl ethers has been successfully implemented in flow microreactors. kyoto-u.ac.jpresearchgate.netkyoto-u.ac.jpresearchgate.net The precise control over residence time and temperature in these systems allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. kyoto-u.ac.jpresearchgate.netkyoto-u.ac.jp For example, the polymerization of isobutyl vinyl ether initiated by a dendritic diarylcarbenium ion in a microreactor at -78°C demonstrates the high level of control achievable. kyoto-u.ac.jpresearchgate.net The rapid mixing and heat transfer characteristic of microreactors enable living cationic polymerization even with highly reactive initiators like trifluoromethanesulfonic acid (TfOH), which in traditional batch reactors can lead to broad molecular weight distributions. researchgate.netkyoto-u.ac.jp

Beyond polymerization, microreactors are also utilized for other reactions involving vinyl ether-type structures. An example is the lipase-catalyzed transesterification of thiols with vinyl esters to produce thioesters in a continuous-flow microreactor. mdpi.com This enzymatic process benefits from the controlled environment of the microreactor, leading to efficient conversion. mdpi.com The use of continuous flow methodologies is also considered a green chemistry approach for the synthesis of related compounds like (E)-1-methoxybut-2-ene, as it allows for safer handling of reagents. vulcanchem.com

The table below highlights key aspects of flow chemistry and microreactor applications relevant to vinyl ether synthesis.

| Application | Monomer/Substrate | Key Technology | Advantages |

| Cationic Polymerization | Isobutyl vinyl ether | Flow microreactor with micromixers | Controlled molecular weight, narrow distribution kyoto-u.ac.jpresearchgate.net |

| Cationic Polymerization | n-Butyl vinyl ether | Flow microreactor with TfOH initiator | High control even at higher temperatures (-25°C) researchgate.netkyoto-u.ac.jp |

| Enzymatic Transesterification | Vinyl laurate and benzyl (B1604629) mercaptan | Continuous-flow microreactor with immobilized lipase | Efficient conversion, controlled reaction time mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 1 Butene

Electrophilic Addition Reactions to the Olefinic Moiety

The double bond in 2-methoxy-1-butene is susceptible to attack by electrophiles, initiating a variety of addition reactions. The presence of the methoxy (B1213986) group influences the regioselectivity of these reactions.

Protonation and Carbocation Rearrangements

The addition of a proton (H+) to this compound is the initial step in acid-catalyzed reactions. Protonation of the double bond can theoretically lead to two different carbocation intermediates. Following Markovnikov's rule, the hydrogen atom preferentially adds to the carbon atom that already bears the greater number of hydrogen atoms. chemguide.co.ukquora.com In the case of this compound, this means the proton adds to the C1 carbon, forming a more stable secondary carbocation at C2. chemguide.co.ukyoutube.com

However, the initially formed secondary carbocation can undergo rearrangement to a more stable tertiary carbocation if a suitable migrating group is present on an adjacent carbon. libretexts.orgmsu.edu For instance, in the reaction of 3-methyl-1-butene (B165623) with HCl, a hydride shift occurs, where a hydrogen atom with its pair of electrons migrates from C3 to C2, converting the secondary carbocation into a more stable tertiary carbocation. libretexts.orglibretexts.org Similarly, alkyl shifts, such as the migration of a methyl group, can also occur to increase carbocation stability. libretexts.orgegyankosh.ac.in These rearrangements are common in carbocation chemistry and can lead to a mixture of products. libretexts.orgmasterorganicchemistry.com

The stability of the carbocation intermediate is a key factor in determining the reaction pathway. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. This stability order is due to the electron-donating inductive effects of alkyl groups and hyperconjugation. pressbooks.pub

Halogenation and Hydrohalogenation Mechanisms

The reaction of this compound with hydrogen halides (HX), known as hydrohalogenation, proceeds through an electrophilic addition mechanism. pressbooks.publibretexts.org The initial step involves the attack of the alkene's pi electrons on the electrophilic hydrogen of the HX molecule, leading to the formation of a carbocation intermediate and a halide ion. libretexts.org The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. pressbooks.publibretexts.org

The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, and the halogen adds to the more substituted carbon. chemguide.co.ukmsu.edu This is because the addition of the proton to the less substituted carbon results in the formation of a more stable, more substituted carbocation intermediate. quora.compressbooks.pub

Halogenation, the addition of a halogen like Br₂ or Cl₂ to the double bond, proceeds through a different mechanism involving a bridged halonium ion intermediate. pearson.comlibretexts.org This intermediate is then attacked by a nucleophile. If the reaction is carried out in an inert solvent, the halide ion will be the nucleophile, resulting in a dihalide. However, if a nucleophilic solvent like methanol (B129727) is used, the solvent can attack the bromonium ion, leading to the formation of a product with both a halogen and a methoxy group. pearson.com

Oxymercuration-Demercuration and Related Processes

Oxymercuration-demercuration is a two-step method for the hydration of alkenes that yields the Markovnikov product without the complication of carbocation rearrangements. jove.comlibretexts.org The first step, oxymercuration, involves the reaction of the alkene with mercuric acetate (B1210297) [Hg(OAc)₂] in the presence of a nucleophilic solvent, such as water or an alcohol. masterorganicchemistry.comyoutube.com This results in the formation of a cyclic mercurinium ion intermediate, which is then opened by the nucleophilic attack of the solvent at the more substituted carbon. jove.comlibretexts.org

The demercuration step involves the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. masterorganicchemistry.com If an alcohol is used as the solvent instead of water, the process is called alkoxymercuration-demercuration and results in the formation of an ether. youtube.comchegg.com For example, the reaction of an alkene with mercuric acetate in methanol, followed by demercuration, will yield a methoxy-substituted alkane. youtube.comchegg.com The reaction is stereospecific, with the addition of the nucleophile and the mercury occurring in an anti fashion. jove.commasterorganicchemistry.com

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

This compound can participate in cycloaddition reactions, where it reacts with other unsaturated molecules to form cyclic compounds. The electron-donating methoxy group influences the reactivity and selectivity of these reactions.

Stereoselectivity and Regioselectivity in Cycloadditions

In Diels-Alder reactions, a [4+2] cycloaddition, an electron-donating group on the diene and an electron-withdrawing group on the dienophile generally accelerate the reaction. wikipedia.orgmasterorganicchemistry.com The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile can often be predicted by considering the electronic effects of the substituents. For example, in the reaction of 2-methoxybuta-1,3-diene with acrylonitrile, the "para" product is favored. chemtube3d.commasterorganicchemistry.com

[2+2] cycloaddition reactions, which form four-membered rings, are often promoted photochemically. acs.orglibretexts.org The stereochemistry of these reactions can be complex, and the regioselectivity is determined by the electronic nature of the reactants. libretexts.org For instance, in the thermal [2+2] cycloaddition of 1-methoxyindene with dimethyl acetylenedicarboxylate, a fused cyclobutene (B1205218) system is formed. cdnsciencepub.com

Intramolecular Cycloadditions of this compound Containing Substrates

Substrates containing both a this compound moiety and another unsaturated functional group can undergo intramolecular cycloaddition reactions to form bicyclic or polycyclic systems. These reactions are powerful tools in the synthesis of complex molecules. acs.org For example, intramolecular [2+2] photocycloadditions of diolefins have been used to construct cyclobutane (B1203170) rings within larger molecular frameworks. acs.org The presence of substituents, such as methoxy groups, can influence the diastereoselectivity of these cyclizations. acs.org Intramolecular Diels-Alder reactions are also well-established for the synthesis of fused ring systems.

Nucleophilic Reactions and Substitution at the Allylic/Vinylic Positions

Enol ethers, such as this compound, exhibit characteristic reactivity towards nucleophiles, which is influenced by the electron-donating methoxy group. This group enhances the nucleophilicity of the double bond. Generally, enol ethers are considered mild nucleophiles. wikipedia.orgyoutube.com Their reactivity is often directed towards strong electrophiles, and in many cases, requires activation by a Lewis acid. bham.ac.uk

The double bond in this compound is the primary site for electrophilic attack, which can be followed by nucleophilic addition. For instance, in the presence of an electrophile like the bromine cation (Br⁺), the π-electrons of the double bond or the lone pairs on the oxygen atom can act as the nucleophilic site. pearson.com The reaction of 2-methyl-2-butene (B146552) with bromine in methanol, an analogous system, proceeds via electrophilic addition to form a bromonium ion intermediate, which is then attacked by the nucleophile (methanol). pearson.com

Nucleophilic substitution reactions can occur at the vinylic position. For example, some enol ethers can undergo nucleophilic substitution where the methoxy group is displaced by a strong nucleophile. However, direct nucleophilic substitution at the vinylic or allylic positions of simple enol ethers like this compound is less common without activation. The acid-catalyzed solvolysis of a related compound, 2-methoxy-2-phenyl-3-butene, demonstrates cleavage of the carbon-oxygen bond at the allylic position, leading to a carbocation intermediate that then reacts with a nucleophile like water. nih.gov

Silyl (B83357) enol ethers, which are structurally related to this compound, are known to react with a variety of electrophiles in the presence of Lewis acids, leading to alkylation at the alpha-carbon. wikipedia.org Tertiary, allylic, and benzylic alkyl halides are particularly effective in these reactions. wikipedia.org

Oxidation Reactions of the Enol Ether Functionality

The electron-rich double bond of the enol ether functional group in this compound is susceptible to various oxidation reactions, including epoxidation and ozonolysis.

Epoxidation Mechanisms and Selectivity

The epoxidation of enol ethers is a well-established transformation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used to convert the double bond into an epoxide. alfa-chemistry.comorganic-chemistry.org The reaction of an alkene with a peroxyacid, such as m-CPBA, is a concerted process where the oxygen atom is added to the double bond in a single step, preserving the stereochemistry of the starting alkene. pearson.commasterorganicchemistry.com This reaction is often referred to as the Prilezhaev reaction. wikipedia.org

In the case of silyl enol ethers, a related class of compounds, epoxidation with a peroxyacid forms a siloxy oxirane intermediate. This is followed by a rearrangement, known as the Rubottom oxidation, to yield an α-siloxy carbonyl compound, which can then be hydrolyzed to an α-hydroxy carbonyl compound. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The mechanism involves the initial epoxidation of the enol ether double bond, followed by ring-opening of the strained epoxide ring, which drives the migration of the silyl group. alfa-chemistry.comorganic-chemistry.org The selectivity of epoxidation can be influenced by the presence of nearby functional groups that can direct the approach of the oxidizing agent through hydrogen bonding. mdma.ch For example, the epoxidation of 1-butene (B85601) on a titanium silicate (B1173343) catalyst can produce 1,2-epoxybutane, which may then undergo ring-opening with methanol to form methoxy-butanol isomers. acs.org

Ozonolysis Pathways and Product Analysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. unl.edu When an enol ether like this compound is treated with ozone, it is expected to undergo cleavage at the double bond. The reaction proceeds through the formation of an unstable primary ozonide (a 1,2,3-trioxolane), which then rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). unl.educopernicus.org

Subsequent workup of the ozonide determines the final products. Reductive workup, for example with dimethyl sulfide (B99878) or zinc, would cleave the ozonide to yield carbonyl compounds. testbook.com Based on the structure of this compound, ozonolysis would be expected to cleave the double bond to yield formaldehyde (B43269) and 2-butanone. The ozonolysis of the structurally similar 2-methyl-2-butene yields acetone (B3395972) and acetaldehyde. testbook.comchegg.comvedantu.com Studies on the ozonolysis of silyl enol ethers have shown that they can also undergo intermolecular cycloaddition reactions to form 3-silyloxy-1,2-dioxolane products. core.ac.uk Oxidative workup of the ozonide from an alkene generally yields ketones and carboxylic acids. testbook.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a wide array of methods for the functionalization of alkenes, including enol ethers like this compound.

Cross-Coupling Reactions and Functionalization

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile tool for C-C bond formation. apexmolecular.com Enol ethers are known to participate in Heck reactions. For example, the intramolecular Heck reaction of certain enol ethers can proceed with high regio- and stereoselectivity. rsc.org The reaction of aryl halides with cyclic enol ethers like 3,4-dihydro-2H-pyran can lead to arylated cyclic enol ethers. thieme-connect.comtandfonline.comresearchgate.net These reactions often involve the migratory insertion of the palladium catalyst into the alkene double bond. apexmolecular.comtandfonline.com

Olefin Metathesis and Polymerization Processes

While enol ethers have traditionally been used as quenching agents for Grubbs-type ruthenium catalysts in ring-opening metathesis polymerization (ROMP), recent studies have shown that they can be effective monomers themselves. acs.orgacs.orgnih.govresearchgate.net The resulting electron-rich ruthenium alkylidene complex, a Fischer-type carbene, remains active towards the metathesis of other electron-rich olefins. acs.orgacs.orgnih.govresearchgate.net This has enabled the synthesis of a new class of degradable and depolymerizable poly(enol ether)s. acs.orgacs.orgnih.gov The molecular weights of the resulting polymers can be controlled by the catalyst loading or by using a linear vinyl ether as a chain transfer agent. acs.orgnih.govresearchgate.net

The polymerization of 1-butene, a related simple alkene, is typically carried out using Ziegler-Natta or metallocene catalysts to produce isotactic poly(1-butene). nih.govfrontiersin.orggoogle.com

Hydroboration and Hydroamination Studies

The reactivity of the vinyl ether moiety in this compound has been explored through addition reactions such as hydroboration and hydroamination. These reactions are pivotal for introducing new functional groups at the terminal carbon of the butene chain with high regioselectivity.

The hydroboration-oxidation of alkenes is a well-established two-step process for the synthesis of alcohols. libretexts.org The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. jove.com This hydroboration step is characterized by its anti-Markovnikov regioselectivity and syn-stereochemistry. libretexts.orgorganic-chemistry.org In the case of this compound, the boron atom adds to the less substituted carbon (C1), and the hydrogen atom adds to the more substituted carbon (C2) of the double bond. jove.comnih.gov This preference is governed by both steric effects, as the boron moiety preferentially attacks the less hindered carbon, and electronic effects, where the electrophilic boron adds to the more electron-rich carbon. libretexts.orgjove.com The subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond. jove.com The initial product, an enol ether, is unstable and rapidly tautomerizes to the corresponding aldehyde, butanal.

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, provides a direct route to amines. cdnsciencepub.com While uncatalyzed hydroamination is generally limited to activated alkenes, various catalytic systems have been developed to facilitate this transformation for unactivated olefins like this compound. cdnsciencepub.com Catalyzed hydroamination reactions can also proceed with anti-Markovnikov selectivity, yielding the terminal amine. acs.org For instance, radical-mediated hydroamination using N-hydroxyphthalimide has been shown to be effective for vinyl ethers, producing the anti-Markovnikov adduct. Similarly, photoredox catalysis represents another modern approach to achieving anti-Markovnikov hydroamination of alkenes. acs.org

Table 1: Predicted Products from Hydroboration and Hydroamination of this compound

| Reaction | Reagents | Intermediate Product | Final Product | Regioselectivity |

|---|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 1-Buten-2-ol, 2-methoxy- | Butanal | Anti-Markovnikov |

Rearrangement and Isomerization Reactions

The structural framework of this compound allows for various rearrangement and isomerization reactions, which can be induced thermally or by acid catalysis. These reactions typically lead to the formation of more thermodynamically stable isomers.

Thermal and Acid-Catalyzed Isomerizations

Vinyl ethers like this compound can undergo double bond migration under both thermal and acidic conditions to form more stable isomers. researchgate.netrsc.org The primary driving force for this isomerization is the formation of a more substituted, and thus more stable, internal alkene from a terminal alkene. In the case of this compound, isomerization can yield (Z)- and (E)-2-methoxy-2-butene.

Thermal Isomerization: Heating 1-butene is known to cause its isomerization to 2-butene (B3427860), a process that has been investigated in the temperature range of 450–550°C. researchgate.net While specific studies on the purely thermal isomerization of this compound are sparse, it is expected to follow a similar trend, although the methoxy group may influence the reaction conditions and equilibrium position.

Acid-Catalyzed Isomerization: Acid catalysis provides a lower-energy pathway for isomerization. acs.org The mechanism involves the protonation of the double bond to form a carbocation intermediate. For this compound, protonation at the terminal carbon (C1) yields a secondary carbocation at C2, which is significantly stabilized by the resonance-donating methoxy group. Subsequent deprotonation from an adjacent carbon (either from the methyl group at C3 or the methylene (B1212753) group of the ethyl chain) results in the formation of the more stable internal alkene isomers, 2-methoxy-2-butene. This type of isomerization is common for isoamylenes (methyl butenes) in the presence of acid catalysts, where 2-methyl-1-butene (B49056) is readily converted to 2-methyl-2-butene. taylorandfrancis.com The reaction is often reversible, eventually leading to an equilibrium mixture of the isomers. aalto.fi

Table 2: Isomerization of this compound

| Reaction Type | Catalyst/Conditions | Product(s) | Mechanistic Feature |

|---|---|---|---|

| Thermal Isomerization | High Temperature (e.g., 450-550°C) | (E/Z)-2-Methoxy-2-butene | Radical or pericyclic pathways |

Mechanistic Probes for Unraveling Rearrangement Pathways

Understanding the precise mechanisms of rearrangement and isomerization reactions is crucial for controlling reaction outcomes. Several experimental techniques can be employed as mechanistic probes.

Isotopic Labeling: The use of isotopes, such as Carbon-14 (¹⁴C) or deuterium (B1214612) (D), is a powerful tool for tracing the fate of specific atoms during a reaction. For example, in studies of the Claisen rearrangement of allyl vinyl ethers, labeling the terminal carbon of the allyl group with ¹⁴C provided definitive evidence for the concerted, cyclic nature of the mechanism. libretexts.orglibretexts.org A similar strategy could be applied to study potential rearrangements of this compound. By synthesizing an isotopically labeled version of the molecule, one could follow the label's position in the product to distinguish between different possible pathways, such as a organic-chemistry.orglibretexts.org-sigmatropic shift versus a stepwise dissociation-recombination mechanism.

Stereochemical Studies: The stereochemistry of the starting material and product can offer significant mechanistic insights. For acid-catalyzed reactions of vinyl ethers, investigating the potential for cis-trans isomerization can reveal details about the lifetime and fate of the carbocation intermediate. cdnsciencepub.com In the acid-catalyzed hydrolysis of some vinyl ethers, it has been observed that the cis and trans isomers hydrolyze without prior interconversion. cdnsciencepub.com This indicates that the intermediate carbocation is captured by the nucleophile (water) at a rate faster than deprotonation and rotation around the former double bond can occur. cdnsciencepub.com Applying this principle to the acid-catalyzed isomerization of a stereochemically pure isomer of a related vinyl ether in the presence of a non-nucleophilic acid could help determine the dynamics of the carbocation intermediate involved in the isomerization of this compound.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Methoxy 1 Butene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structure determination of 2-methoxy-1-butene. acs.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton and carbon signals and reveals the connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to its unique proton environments. docbrown.info The terminal vinyl protons (=CH₂) typically appear as distinct multiplets in the olefinic region of the spectrum. The methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet, while the ethyl group protons (CH₂ and CH₃) exhibit characteristic splitting patterns due to scalar coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The two olefinic carbons (C1 and C2) will have distinct chemical shifts, as will the methoxy carbon and the two carbons of the ethyl group. libretexts.org

2D NMR Spectroscopy: Two-dimensional NMR techniques are instrumental in confirming the connectivities suggested by 1D spectra. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, cross-peaks would be observed between the protons of the ethyl group (CH₂ and CH₃) and between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.educolumbia.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range (2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu This is particularly useful for identifying the connection between the methoxy group and the vinyl carbon, as well as the connectivity of the ethyl group to the double bond.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Proton | Chemical Shift (ppm) |

| =CH₂ | ~3.8-4.2 |

| -OCH₃ | ~3.3-3.6 |

| -CH₂- | ~2.0-2.3 |

| -CH₃ | ~1.0-1.2 |

Dynamic NMR (DNMR) spectroscopy can be employed to investigate the conformational dynamics of this compound, such as restricted rotation around the C-O bond. researchgate.netunibas.it By monitoring changes in the NMR line shapes at different temperatures, it is possible to determine the energy barriers for these conformational interchanges. researchgate.net Theoretical calculations often complement these experimental studies to provide a deeper understanding of the preferred conformations and the transition states connecting them. researchgate.netresearchgate.net

While this compound is a liquid at room temperature, solid-state NMR (ssNMR) can be used to study its structure and dynamics when it is part of a solid matrix, such as in a co-crystal or an adduct. mdpi.comchemrxiv.orgnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material, revealing details about intermolecular interactions and packing in the crystal lattice. scielo.br ¹³C CP/MAS experiments, for instance, can show distinct chemical shifts for the carbon atoms in the solid state compared to the solution state, providing insights into the solid-state conformation. mdpi.comresearchgate.net

Dynamic NMR Studies for Conformational Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and for studying its conformational isomers. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Key vibrations include the C=C stretching of the alkene, the C-O-C stretching of the ether, and the various C-H stretching and bending modes of the vinyl and alkyl groups. researchgate.net The out-of-plane C-H bending vibrations of the terminal alkene are particularly diagnostic.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com The C=C double bond, being a highly polarizable bond, typically gives a strong signal in the Raman spectrum. spectroscopyonline.com This can be particularly useful for studying the double bond characteristics.

The combination of IR and Raman spectroscopy can aid in conformational analysis, as different conformers of this compound may exhibit slightly different vibrational frequencies. libretexts.orguou.ac.in

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| =C-H Stretch | 3000-3100 |

| C-H Stretch (Alkyl) | 2850-3000 |

| C=C Stretch | ~1640-1650 |

| C-O-C Stretch | 1080-1150 |

| =C-H Bend (Out-of-plane) | 900-1000 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of this compound. clockss.org By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the elemental composition of the molecule. acs.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. pearson.com Common fragmentation pathways for ethers and alkenes can be expected. youtube.com For this compound, key fragmentations could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a methoxy radical (•OCH₃).

Cleavage of the ethyl group.

Rearrangement reactions followed by fragmentation, which are common for unsaturated systems. docbrown.infoyork.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.netf1000research.com

Purity Assessment: GC can effectively separate this compound from any impurities or starting materials. The area under the GC peak is proportional to the amount of the compound, allowing for a quantitative assessment of its purity.

Isomer Differentiation: GC can often separate structural isomers. nih.gov For example, this compound can be distinguished from its isomers, such as 1-methoxy-2-butene or 2-methoxy-2-butene, based on their different retention times on the GC column. The mass spectrum associated with each separated isomer can then be used to confirm its identity. nih.govnih.gov The fragmentation patterns of these isomers will likely show subtle but significant differences, aiding in their unambiguous identification.

X-ray Crystallography of Crystalline Derivatives or Complexes (if applicable)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. Since this compound is a liquid at standard conditions, its direct analysis by single-crystal X-ray diffraction is not feasible.

Theoretical and Computational Chemistry Studies of 2 Methoxy 1 Butene

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of 2-methoxy-1-butene. These first-principles approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of this compound is characterized by the interplay between the π-system of the carbon-carbon double bond and the electron-donating methoxy (B1213986) group (-OCH₃). This interaction governs the molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for analyzing this reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

The HOMO acts as an electron donor, and its energy level indicates the molecule's ability to react with electrophiles. malayajournal.org The LUMO, conversely, acts as an electron acceptor, and its energy relates to reactivity with nucleophiles. malayajournal.org For this compound, the electron-donating methoxy group increases the energy of the HOMO, making the double bond more nucleophilic and susceptible to electrophilic attack compared to unsubstituted alkenes.

The energy gap between the HOMO and LUMO is a critical reactivity descriptor. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and kinetic instability. malayajournal.orgresearchgate.net Computational methods like DFT can precisely calculate these orbital energies and the resulting gap, allowing for a quantitative comparison of reactivity with other alkenes. researchgate.net Reactivity descriptors, such as chemical hardness and the global electrophilicity index, can also be derived from these calculations to provide further insights into reaction kinetics. researchgate.net

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital of the highest energy that contains electrons. It represents the ability to donate electrons. numberanalytics.com | The electron-donating methoxy group raises the HOMO energy, increasing the nucleophilicity of the C=C double bond. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital of the lowest energy that is empty of electrons. It represents the ability to accept electrons. numberanalytics.com | The LUMO is the target for nucleophilic attack, though electrophilic addition is more characteristic for this molecule. |

| HOMO-LUMO Gap (ΔΕ) | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. malayajournal.org | The specific energy gap, calculable via DFT, provides a quantitative measure of its reactivity compared to other olefins. |

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying stable intermediates and, crucially, characterizing the high-energy transition state (TS) structures that connect reactants, intermediates, and products. For a given reaction, the calculated energy difference between the reactants and the transition state defines the activation energy (Ea), which is a primary determinant of the reaction rate. researchgate.net

Theoretical studies on the gas-phase elimination reactions of analogous methoxyalkyl chlorides using DFT methods (like B3PW91) show how the methoxy group can influence reaction pathways. researchgate.net Such studies calculate thermodynamic and kinetic parameters, including activation enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡), which are compared with experimental values to validate the proposed mechanism. researchgate.net For reactions involving this compound, computational models can map the potential energy surface for processes like electrophilic addition or acid-catalyzed hydration. These calculations reveal the geometry of the transition state, which often involves a cyclic or ion-pair-like structure, and can quantify the stabilizing effect of the methoxy group on adjacent carbocationic centers. researchgate.netpsu.edu

Natural Bond Orbital (NBO) analysis is often employed alongside these calculations to describe the changes in electronic charge distribution as the reaction proceeds from reactant to transition state to product. researchgate.net

| Method | Ea (kJ mol⁻¹) | log A (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|---|---|---|

| B3LYP/6-31G(d,p) | 225.8 | 12.7 | 220.0 | -10.4 | 227.4 |

| B3PW91/6-31G(d) | 224.2 | 12.8 | 218.4 | -8.2 | 224.2 |

| MPW1PW91/6-31G(d) | 223.9 | 12.8 | 218.1 | -8.9 | 224.4 |

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the identification and characterization of molecules. For this compound, methods like DFT can be used to calculate:

NMR Spectra : The Gauge-Invariant Atomic Orbital (GIAO) approach can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra can be compared with experimental data to confirm structural assignments.

Vibrational Spectra : Calculations can determine the vibrational frequencies corresponding to infrared (IR) and Raman spectra. This helps in assigning specific absorption bands to molecular motions, such as C=C and C-O-C stretches.

Furthermore, the molecule's flexibility, primarily due to rotation around the C2-C3 single bond, gives rise to multiple conformations (rotational isomers) with different energies. Computational studies on similar molecules like 1-butene (B85601) have shown that eclipsed and gauche conformations exist, with distinct energy levels. youtube.comacs.org The relative energies of these conformers determine their population at a given temperature. For this compound, quantum chemical calculations can predict the energies of its various conformers (e.g., anti-staggered, eclipsed), revealing the most stable structure and the energy barriers for rotation between them. researchgate.net

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy |

|---|---|---|

| Eclipsed (Skew) | 0° | 0.00 (most stable) |

| Gauche | ~120° | 0.15 |

| Eclipsed (Syn) | 180° | ~0.5 |

Reaction Mechanisms, Transition State Characterization, and Activation Energy Calculations[8],[6],

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

While quantum chemistry typically models molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are used to explicitly model the dynamic behavior of molecules in the solution phase. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, intermolecular interactions, and conformational changes over time. researchgate.net

For this compound, MD simulations could be employed to:

Analyze Solvation : Study how solvent molecules (e.g., water, methanol) arrange around the solute molecule and quantify the strength of intermolecular forces.

Simulate Diffusion : Calculate the diffusion coefficient of this compound in various solvents.

Model Reaction Environments : In the context of catalysis, first-principles MD simulations can model the behavior of alkenes like butene isomers within the confined spaces of zeolite catalysts, providing insights into how confinement affects reaction intermediates and pathways at operating temperatures. acs.org

The accuracy of MD simulations depends heavily on the quality of the force field—a set of parameters that defines the potential energy of the system. researchgate.net

QSAR/QSPR Approaches for Predicting Reactivity and Selectivity Profiles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational approaches that correlate the structural features of molecules with their biological activity or physicochemical properties, respectively. rsc.org These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally measured properties for a training set of compounds.

For this compound, a QSPR model could be developed to predict properties such as:

Boiling point

Octanol-water partition coefficient

Reactivity in specific reactions

The process involves calculating a wide range of molecular descriptors for this compound, which can be categorized as constitutional, topological, geometric, or electronic. These descriptors are then input into the pre-established QSPR model to predict the desired property without the need for physical experimentation. rsc.org

Machine Learning and AI Applications in Modeling this compound Chemistry

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemistry, capable of learning complex relationships from large datasets of chemical information. researchgate.net Unlike traditional QSPR models that rely on predefined mathematical functions, ML models, such as neural networks or random forests, can "learn" the structure-property relationship directly from the data. bham.ac.uk

Applications relevant to this compound include:

Property Prediction : ML models trained on vast databases of molecules can predict a wide array of properties for this compound simply from its molecular structure, often represented as a SMILES string or molecular graph. researchgate.net Predicted properties can include fuel characteristics like octane (B31449) numbers or thermodynamic parameters. bham.ac.uk

Reaction Outcome Prediction : AI can be trained to predict the products, yields, and optimal conditions for chemical reactions, including those involving this compound.

Catalyst Design : ML algorithms can accelerate the discovery of new catalysts for reactions like etherification or isomerization by predicting the performance of potential catalyst structures. google.com

Applications of 2 Methoxy 1 Butene in Complex Organic Synthesis and Materials Science

As a Chiral Building Block in Asymmetric Synthesis

The creation of single-enantiomer chiral molecules is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral building blocks, or synthons, are essential starting materials in these processes. While direct research on the application of 2-Methoxy-1-butene as a chiral building block is not extensively documented, the reactivity of its isomers provides strong evidence for its potential in asymmetric synthesis.

A notable study demonstrated the asymmetric hydroboration of (E)- and (Z)-2-methoxy-2-butene using (-)-diisopinocampheylborane. This reaction yielded chiral 3-methoxy-2-butanols with high enantiomeric excess. researchgate.net The resulting chiral diol is a valuable synthon for further chemical transformations. researchgate.net This successful enantioselective transformation of a closely related isomer suggests that this compound could similarly undergo a variety of asymmetric reactions, such as catalytic hydrogenation, epoxidation, or dihydroxylation, to generate valuable chiral intermediates. The presence of the double bond allows for the introduction of new stereocenters, which can be controlled by chiral catalysts or reagents.

Table 1: Potential Asymmetric Transformations of this compound

| Asymmetric Reaction | Potential Chiral Product | Potential Applications of Product |

| Hydroboration-Oxidation | Chiral 2-methoxy-1-butanol | Building block for pharmaceuticals and natural products |

| Dihydroxylation | Chiral 1,2-diol | Intermediate for complex molecule synthesis |

| Epoxidation | Chiral 1,2-epoxy-2-methoxybutane | Versatile intermediate for ring-opening reactions |

| Hydrogenation | Chiral 2-methoxybutane | Chiral solvent or intermediate |

Role in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products and bioactive compounds is a critical endeavor in drug discovery and development. While no published total syntheses explicitly report the use of this compound as a starting material, its structural features are present in various natural products and complex synthetic targets. For instance, methoxylated ether lipids, a class of bioactive compounds, have been the subject of total synthesis efforts. researchgate.net

The vinyl ether moiety within this compound can participate in a range of carbon-carbon bond-forming reactions that are fundamental to building complex molecular architectures. These include Diels-Alder reactions, where it can act as an electron-rich diene or dienophile, and various coupling reactions. The synthesis of some indole (B1671886) alkaloids has involved the use of 2-methyl-2-butene (B146552) in metathesis reactions, highlighting the utility of butene derivatives in complex synthesis. rsc.org The presence of the methoxy (B1213986) group in this compound could offer advantages in terms of reactivity and selectivity in such transformations.

Precursor for Specialty Chemicals and Fine Chemicals

Specialty and fine chemicals are produced in smaller quantities and are valued for their specific functions. This compound holds potential as a precursor for a variety of these valuable compounds due to the reactivity of its alkene and ether functional groups.

The double bond can be functionalized through various addition reactions. For example, hydroformylation could yield aldehydes that are precursors to alcohols, carboxylic acids, and amines. Epoxidation would produce a reactive epoxide intermediate, which can be opened by a variety of nucleophiles to create a diverse range of functionalized molecules. smolecule.com The ether linkage, while generally stable, can be cleaved under specific conditions to yield a diol, further expanding its synthetic utility.

The production of 1-octene (B94956) via the telomerization of 1,3-butadiene (B125203) with methanol (B129727), which proceeds through a methoxy-octadiene intermediate, illustrates how methoxy-alkene structures are relevant in industrial processes for producing valuable chemicals. rsc.org Analogously, this compound could be envisioned as a starting material for the synthesis of other functionalized C5 building blocks.

Table 2: Potential Specialty Chemicals Derived from this compound

| Reaction | Product Class | Potential Applications |

| Hydroformylation | Aldehydes, Alcohols | Solvents, plasticizers, intermediates for pharmaceuticals |

| Epoxidation | Epoxides | Reactive intermediates for resins, adhesives, and pharmaceuticals |

| Ozonolysis | Aldehydes, Ketones | Building blocks for organic synthesis |

| Polymerization | Poly(this compound) | See Section 6.4 |

Monomer in the Synthesis of Novel Polymers and Advanced Materials

The vinyl ether group in this compound makes it a suitable monomer for cationic polymerization. mit.eduscribd.com Cationic polymerization of vinyl ethers can be controlled to produce polymers with well-defined molecular weights and low dispersity, which is crucial for creating advanced materials with specific properties. rsc.orgnih.govresearcher.lifenih.gov

Living cationic polymerization is a powerful method for synthesizing polymers with controlled architectures, such as block copolymers. acs.org Recent advances have led to the development of robust initiating systems for the controlled cationic polymerization of vinyl ethers under mild conditions. nih.gov These techniques, including Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, can be applied to monomers like this compound to produce well-defined polymers. rsc.orgresearcher.life The ability to control the polymerization process allows for the creation of materials with tailored thermal, mechanical, and optical properties.

Polymers derived from this compound would feature pendant methoxy groups along the polymer backbone. These methoxy groups can influence the physical properties of the polymer, such as its solubility and glass transition temperature. Furthermore, these groups can potentially be chemically modified in post-polymerization functionalization reactions. x-mol.netrsc.org For example, ether cleavage could introduce hydroxyl groups, which would dramatically alter the polarity and reactivity of the polymer, allowing for subsequent grafting of other polymer chains or the attachment of bioactive molecules. This approach allows for the creation of functional polymers for a wide range of applications, from drug delivery systems to advanced coatings. The functionalization of poly(1-butene) through thiol-ene reactions on a partially hydrogenated poly(1,3-butadiene) backbone demonstrates a strategy for introducing polar groups, which could be conceptually applied to polymers derived from this compound. rsc.org

Precision Polymerization Techniques

Utilization in Catalysis or Ligand Design

Chiral ligands are crucial for enantioselective catalysis. While this compound itself is not a ligand, its derivatives have the potential to be incorporated into the structure of ligands for transition metal catalysts. The methoxy group can influence the electronic properties of a ligand, which in turn affects the activity and selectivity of the catalyst.

A well-known example of a ligand containing a methoxy group is (R)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl ((R)-MOP). cymitquimica.com This chiral phosphine (B1218219) ligand is effective in a variety of asymmetric catalytic reactions. cymitquimica.com The methoxy group in (R)-MOP contributes to the ligand's electronic properties and solubility. cymitquimica.com This demonstrates the principle that methoxy-containing organic scaffolds can be valuable components in the design of high-performance catalysts. The development of new ligands derived from chiral synthons of this compound could lead to novel catalytic systems with unique reactivity and selectivity.

Environmental Chemistry of 2 Methoxy 1 Butene: Academic Perspectives

Atmospheric Degradation Pathways and Kinetics

Once released into the atmosphere, 2-Methoxy-1-butene is subject to degradation by various oxidants. The principal removal mechanisms are reactions with hydroxyl radicals (•OH) during the daytime and ozone (O₃) during both day and night. mdpi.comcopernicus.org

Reaction with Hydroxyl Radicals and Ozone in the Troposphere

The atmospheric lifetime of this compound is primarily dictated by its reaction with the hydroxyl radical, the most significant daytime oxidant in the troposphere. acs.orgresearchgate.net The presence of the electron-rich carbon-carbon double bond and the ether functional group makes the molecule highly reactive towards electrophilic attack by •OH radicals. copernicus.org

The reaction is expected to proceed mainly via the electrophilic addition of the •OH radical to the C=C double bond. copernicus.org This addition can occur at either carbon of the double bond, leading to the formation of two possible hydroxyalkyl radicals. These radicals then rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂). In the presence of nitrogen oxides (NOx), these peroxy radicals can be converted to alkoxy radicals (RO), which subsequently undergo decomposition or isomerization, leading to the formation of various smaller, oxygenated products.

While specific kinetic data for this compound is scarce, studies on analogous unsaturated ethers provide valuable insights. For instance, the rate coefficient for the reaction of •OH with (E)-4-methoxy-3-buten-2-one was determined to be (1.41 ± 0.11) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. copernicus.org Given the structural similarities, the rate constant for this compound is expected to be of a similar magnitude, suggesting a short atmospheric lifetime of only a few hours. For example, using a typical 12-hour average daytime •OH radical concentration of 2 x 10⁶ molecules cm⁻³, the atmospheric lifetime of 3-methoxy-3-methyl-1-butanol, another related compound, was calculated to be 8.5 hours. nih.gov

The reaction with ozone is another important atmospheric sink. mdpi.com Ozonolysis of alkenes involves the cycloaddition of ozone to the double bond to form an unstable primary ozonide, which then decomposes to a carbonyl compound and a Criegee intermediate. masterorganicchemistry.comvedantu.com For this compound, the cleavage of the double bond would be expected to yield formaldehyde (B43269) and 2-methoxypropanal. The Criegee intermediate can then be stabilized or decompose further, contributing to the formation of secondary pollutants.

Kinetic studies on the structurally similar 2-methoxypropene (B42093) (2-MPE) showed a rate coefficient for its reaction with ozone of (1.18 ± 0.13) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. mdpi.com Using a 24-hour average ozone concentration of 7 x 10¹¹ molecules cm⁻³, the atmospheric lifetime of 2-MPE with respect to ozonolysis was estimated to be about 32 hours. mdpi.com It is plausible that the ozonolysis rate and corresponding lifetime for this compound are comparable.

Table 1: Atmospheric Reaction Rate Coefficients and Lifetimes for Related Unsaturated Ethers

| Compound | Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| 2-Methoxypropene | O₃ | 1.18 x 10⁻¹⁷ mdpi.com | ~32 hours mdpi.com |

| (E)-4-methoxy-3-buten-2-one | •OH | 1.41 x 10⁻¹⁰ copernicus.org | Very short (hours) |

| 3-Methoxy-3-methyl-1-butanol | •OH | 1.64 x 10⁻¹¹ nih.gov | ~8.5 hours nih.gov |

Aquatic and Terrestrial Degradation Mechanisms

Should this compound enter aquatic or terrestrial systems, its fate would be governed by hydrolysis and biodegradation. acs.org

Hydrolysis and Biodegradation Studies in Aqueous Environments

Vinyl ethers are known to be susceptible to acid-catalyzed hydrolysis. masterorganicchemistry.comarkat-usa.org In an aqueous environment, the presence of acid can catalyze the addition of water across the double bond. The mechanism involves the protonation of the double bond to form a carbocation, which is stabilized by the adjacent methoxy (B1213986) group. This carbocation then reacts with water to form a hemiacetal, which subsequently hydrolyzes to an aldehyde (propanal) and an alcohol (methanol). The rate of this hydrolysis is dependent on the pH of the water, with faster degradation occurring under acidic conditions. arkat-usa.org For the related compound 2-methoxy-2-butene, a pseudo-first-order hydrolysis rate constant (k) of 1.2 × 10⁻⁴ s⁻¹ was reported at pH 3.

Biotic Transformation by Microorganisms

Microorganisms, particularly bacteria, possess enzymes like monooxygenases and cytochromes P450 that can initiate the degradation of ether compounds. oup.com The typical mechanism for aerobic biodegradation of ethers involves the oxidation of the carbon atom adjacent to the ether oxygen. acs.org This process, known as O-dealkylation, forms an unstable hemiacetal that spontaneously decomposes into an alcohol and an aldehyde. oup.com For this compound, this would likely involve an initial attack on the methoxy group or the butene chain.

Some microbial strains, such as certain species of Rhodococcus, have been shown to degrade a variety of alkyl ethers. oup.com The formation of a vinyl ether intermediate has been proposed as a general strategy for microbial ether degradation. researchgate.net It is plausible that soil and aquatic microorganisms could adapt to utilize this compound as a carbon source, though the specific pathways and rates are unknown.

Modeling Environmental Fate and Transport

Given its expected high volatility and reactivity in the atmosphere, models would likely predict that the atmosphere is the primary compartment for this compound. researchgate.net Its short atmospheric lifetime due to rapid reaction with •OH radicals means it would be largely degraded close to its emission sources, reducing the potential for long-range transport. acs.org The models would also incorporate its potential for hydrolysis in aqueous environments and estimate its mobility in soil based on its predicted soil adsorption coefficient. The outputs of these models are crucial for risk assessment and for understanding the potential environmental impact of the compound.

Analytical Methodologies for 2 Methoxy 1 Butene in Research and Process Monitoring

Chromatographic Separation Techniques (GC, HPLC)

Chromatographic techniques are fundamental for separating 2-Methoxy-1-butene from isomers, reactants, and products.

Gas Chromatography (GC): Due to its volatility, Gas Chromatography (GC) is the principal method for the analysis of this compound. thermofisher.comresearchgate.net The separation is based on the compound's partitioning between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase within a column. libretexts.org The choice of stationary phase is critical for resolving this compound from its isomers, such as 2-methoxy-2-butene and (E/Z)-1-methoxy-2-butene. sigmaaldrich.com

For volatile ethers and alkenes, column selection depends on the polarity of the analytes. sigmaaldrich.com Non-polar columns are often used, where elution is primarily determined by the boiling points of the compounds. libretexts.org However, for separating isomers with close boiling points, intermediate or polar stationary phases can provide enhanced selectivity based on differences in dipole or π-π interactions. sigmaaldrich.com In a 1974 study on the thermodynamics of vinyl ethers, Gas-Liquid Chromatography (GLC) was employed to analyze the equilibrium between this compound and its isomers, demonstrating the utility of GC in distinguishing these closely related compounds.

Table 1: Representative GC Parameters for Volatile Ether Analysis

| Parameter | Typical Value/Type | Purpose |

|---|---|---|

| Column Type | Fused Silica Capillary | Provides high resolution and efficiency. |

| Stationary Phase | e.g., DB-5 (non-polar), Polyethylene Glycol (polar) | Selected based on the polarity of analytes to achieve separation. sigmaaldrich.com |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. unirioja.es |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to transport analytes through the column. libretexts.org |

| Oven Program | Isothermal or Temperature Programmed | Controls analyte retention time and separation efficiency. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for hydrocarbon-based compounds. |

High-Performance Liquid Chromatography (HPLC): HPLC is less suitable for the analysis of highly volatile and non-polar compounds like this compound. researchgate.net The technique is primarily designed for non-volatile or thermally unstable compounds that are soluble in a liquid mobile phase. chromatographyonline.com Attempting to analyze this compound with HPLC would present significant challenges, including sample loss due to volatility and poor retention on typical reversed-phase columns. Therefore, GC remains the overwhelmingly preferred chromatographic method. researchgate.net

Hyphenated Techniques (GC-MS, LC-MS) for Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide both separation and structural identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the definitive identification and quantification of this compound. thermofisher.com After components are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. tutorchase.com

The molecular ion (M+) peak for this compound (C₅H₁₀O) would appear at a mass-to-charge ratio (m/z) of 86. The fragmentation pattern is predictable based on the structure, which combines features of both an ether and an alkene. miamioh.edulibretexts.org Key fragmentation pathways include:

Alpha-cleavage: Ethers commonly fragment at the C-C bond adjacent to the oxygen atom. libretexts.orgblogspot.com For this compound, this could involve the loss of a propyl radical to form a fragment at m/z 43, or the loss of a methoxy (B1213986) radical (·OCH₃) to yield a C₅H₉⁺ fragment at m/z 69.

Allylic Cleavage: As an alkene, a prominent fragmentation pathway is the cleavage of the bond allylic to the double bond, which results in a resonance-stabilized cation. jove.comwhitman.eduyoutube.com Cleavage of the C-O bond, which is in the allylic position, would lead to the formation of a methoxymethyl cation (CH₂OCH₃⁺) at m/z 45 and a propene radical. The m/z 45 peak is a characteristic fragment for methyl ethers. tutorchase.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 86 | [C₅H₁₀O]⁺˙ | Molecular Ion |

| 69 | [C₅H₉]⁺ | Loss of methoxy radical (·OCH₃) |

| 55 | [C₄H₇]⁺ | Loss of methoxy radical followed by loss of CH₂ |

| 45 | [CH₂OCH₃]⁺ | Allylic cleavage with loss of C₃H₅ radical |

| 41 | [C₃H₅]⁺ | Allyl cation, from cleavage at the double bond |

Liquid Chromatography-Mass Spectrometry (LC-MS): Consistent with the limitations of HPLC for this compound, LC-MS is not a standard method for analyzing this compound. The interfaces used in LC-MS, such as electrospray ionization (ESI), are designed for polar, non-volatile analytes and are inefficient at ionizing small, volatile molecules, leading to very poor sensitivity. researchgate.netnih.gov

In-situ and On-line Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions involving this compound provides critical data on reaction kinetics, mechanisms, and the formation of intermediates or by-products. mt.com

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction mixture, is a powerful technique for real-time reaction monitoring. researchgate.netrsc.orgspiedigitallibrary.org For a reaction involving this compound, such as its synthesis via the Williamson ether synthesis from an alkoxide and an allyl halide, or its subsequent functionalization (e.g., epoxidation or polymerization), FTIR can track the concentration of key species. libretexts.org Specific vibrational bands can be monitored, for example:

The disappearance of a reactant's characteristic peak.

The appearance of the C=C stretching vibration (around 1650 cm⁻¹) and the C-O-C stretching vibrations (around 1100-1200 cm⁻¹) of the this compound product. mt.comspectroscopyonline.com

This continuous data stream allows for precise determination of reaction endpoints and optimization of process parameters. spectroscopyonline.com

On-line Nuclear Magnetic Resonance (NMR) Spectroscopy: On-line NMR involves continuously flowing the reaction mixture from the reactor to the NMR spectrometer. nih.govrsc.orgresearchgate.net This method provides detailed structural information in real-time, making it invaluable for mechanistic studies. magritek.comacs.org To monitor a reaction involving this compound, one could track the characteristic signals in the ¹H NMR spectrum:

Vinyl Protons: The protons on the C=C double bond (typically in the δ 4.0-5.5 ppm region).

Methoxy Protons: The singlet for the -OCH₃ group (typically around δ 3.3 ppm).

Allylic Protons: The protons on the carbon adjacent to the double bond.

By integrating these signals over time, a detailed kinetic profile of the reaction can be constructed, revealing the consumption of reactants and the formation of products and intermediates. magritek.com

Development of Chemosensors for Specific Detection

A chemosensor is a molecule or material designed to selectively bind a specific analyte and produce a measurable signal, such as a change in color or fluorescence. nih.gov While sensors for various volatile organic compounds (VOCs) exist, the literature does not describe any chemosensors developed specifically for this compound. acs.orgrsc.orgmdpi.comnih.gov

However, the principles of sensor design could be applied to create one. A potential strategy could involve:

Coordination-Based Sensing: Utilizing a transition metal complex that can selectively coordinate to the alkene π-system or the ether's oxygen atom. mdpi.com This binding event could alter the electronic properties of a linked chromophore or fluorophore, resulting in an optical signal.

Host-Guest Chemistry: Designing a receptor molecule (host), such as a cyclodextrin (B1172386) or a calixarene, with a cavity size and chemical environment complementary to this compound (guest). Encapsulation of the analyte within the host could trigger a change in the fluorescence of a reporter group attached to the host.

Molecularly Imprinted Polymers (MIPs): Creating a polymer with recognition sites tailored to the size and shape of this compound. polimi.it Adsorption of the target molecule into these specific cavities could be transduced into an electrical or optical signal.

The development of such a sensor would require significant research to achieve the necessary selectivity against other similar VOCs and isomers.

Future Directions and Emerging Research Avenues for 2 Methoxy 1 Butene

Exploration of Novel Reactivity and Transformation Pathways

While 2-methoxy-1-butene's participation in known alkene and ether reactions like addition and cycloaddition is established, future research will likely delve into more complex and novel transformations. vulcanchem.com

Cycloaddition Reactions: Beyond the known [2+2] photocycloaddition reactions used to create cyclobutane (B1203170) derivatives, there is potential to explore other types of cycloadditions. vulcanchem.com For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and could be investigated with suitable dienes. libretexts.org The mechanism of these reactions, often proceeding through a single-step pericyclic process, allows for the formation of multiple carbon-carbon bonds simultaneously. libretexts.org Additionally, transition metal-catalyzed [2+2+2] cycloadditions could offer pathways to complex polycyclic systems.

Polymerization: The vinyl ether component of this compound suggests its potential as a monomer in polymerization reactions. Research into the polymerization of 1-butene (B85601) has explored various catalyst systems, including metallocene compounds, to produce polymers with specific properties. google.comfrontiersin.orgnih.gov Future studies could investigate the incorporation of this compound into polymerization processes to create functional polyolefins with tailored characteristics. researchgate.netrsc.org

Metathesis Reactions: Olefin metathesis, a reaction that redistributes fragments of alkenes, is another promising area. Studies on the metathesis of ethylene (B1197577) with 2-butene (B3427860) have provided insights into the formation and transformation of metal-carbene intermediates. rsc.org Investigating the behavior of this compound in similar catalytic systems could lead to new synthetic routes for valuable chemicals.

Novel Catalytic Systems: The development of more efficient and selective catalysts is crucial for expanding the synthetic utility of this compound. vulcanchem.com Research into novel gold-catalyzed reactions, for example, has opened up new pathways for the synthesis of complex nitrogen-containing molecules from alkynes, suggesting that similar innovative catalytic approaches could be applied to unlock new reactivity in unsaturated ethers like this compound. bham.ac.uk

Integration with Sustainable Chemical Manufacturing Practices

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical design and manufacturing, are increasingly important. kahedu.edu.inijarse.com Integrating this compound into sustainable chemical processes is a key area for future research.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Future research will likely focus on developing reactions involving this compound that have high atom economy, such as palladium-catalyzed alkoxycarbonylation of butene to produce pentanoic esters, which are valuable as fuel additives. acs.org

Renewable Feedstocks: The production of commodity chemicals from renewable resources like glucose and biomass is a major goal of sustainable chemistry. ijarse.com Research could explore the synthesis of this compound or its precursors from bio-based feedstocks, reducing reliance on fossil fuels.

Solvent-Free and Alternative Solvents: The use of environmentally benign solvents or solvent-free reaction conditions is another key aspect of green chemistry. ijarse.com Future work could focus on developing processes for the synthesis and transformation of this compound that utilize water, supercritical fluids, or no solvent at all.

Advanced Characterization Techniques for Real-Time Monitoring

To fully understand and optimize reactions involving this compound, advanced in-situ and operando characterization techniques are essential. These methods allow for the real-time monitoring of reactions, providing valuable insights into reaction mechanisms, kinetics, and the identification of transient intermediates. dtu.dkyoutube.commdpi.com

Spectroscopic Methods:

In-situ NMR Spectroscopy: This technique can monitor the consumption of reactants and the formation of products in real-time, providing kinetic data and helping to identify reaction intermediates. mdpi.com